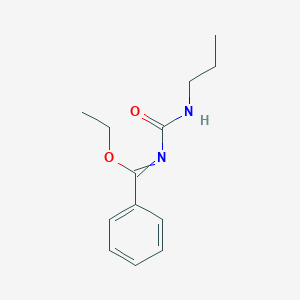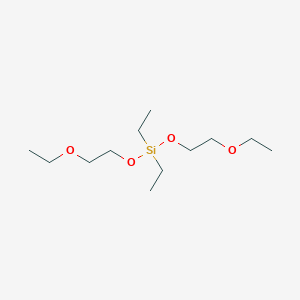![molecular formula C29H22O B14560473 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- CAS No. 62224-94-6](/img/structure/B14560473.png)
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indeno[2,1-b]pyran core structure, which is fused with a dihydronaphthalene and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[2,1-b]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxy-1-indanone and an aldehyde under acidic or basic conditions.
Attachment of the Dihydronaphthalene Group: This step involves the reaction of the indeno[2,1-b]pyran core with a dihydronaphthalene derivative, often through a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Methylphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under conditions such as reflux or microwave irradiation.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes, such as kinases or proteases.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, leading to changes in cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis through epigenetic modifications or transcription factor binding.
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- can be compared with other similar compounds, such as:
Indeno[2,1-b]pyran Derivatives: Compounds with different substituents on the indeno[2,1-b]pyran core, which may exhibit varying biological activities and physical properties.
Dihydronaphthalene Derivatives: Compounds with different substituents on the dihydronaphthalene ring, which can affect their reactivity and applications.
Methylphenyl Derivatives:
The uniqueness of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- lies in its specific combination of structural features, which confer distinct electronic, steric, and functional properties that are valuable in various scientific and industrial contexts.
Properties
CAS No. |
62224-94-6 |
|---|---|
Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-(3,4-dihydronaphthalen-2-yl)-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C29H22O/c1-19-10-12-21(13-11-19)27-17-16-26-24-8-4-5-9-25(24)28(29(26)30-27)23-15-14-20-6-2-3-7-22(20)18-23/h2-13,16-18H,14-15H2,1H3 |
InChI Key |
CFPWCZYANDDGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C(=C3O2)C5=CC6=CC=CC=C6CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N'-(Ethane-1,2-diyl)bis[N-(3-ethoxypropyl)undec-10-enamide]](/img/structure/B14560414.png)






![N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14560467.png)
![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![1-[(But-3-yn-2-yl)sulfanyl]-4-methylbenzene](/img/structure/B14560469.png)


